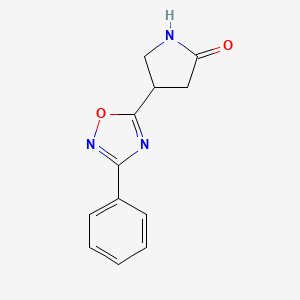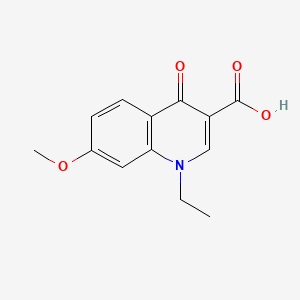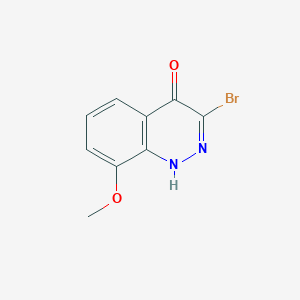
3-Bromo-8-methoxycinnolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-8-methoxycinnolin-4-ol: is an organic compound with the molecular formula C9H7BrN2O2 It is a derivative of cinnoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-methoxycinnolin-4-ol typically involves the bromination of 8-methoxycinnolin-4-ol. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes. These methods are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-8-methoxycinnolin-4-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted cinnoline compounds.
Scientific Research Applications
Chemistry: 3-Bromo-8-methoxycinnolin-4-ol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated cinnoline derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-8-methoxycinnolin-4-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-4-methoxyaniline: Another brominated compound with a methoxy group, used in organic synthesis and pharmaceuticals.
3-Bromo-4-methylphenol: A brominated phenol derivative with applications in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness: 3-Bromo-8-methoxycinnolin-4-ol is unique due to its cinnoline core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-bromo-8-methoxy-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-6-4-2-3-5-7(6)11-12-9(10)8(5)13/h2-4H,1H3,(H,11,13) |
InChI Key |
LGOAFJGMPHDKFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NN=C(C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


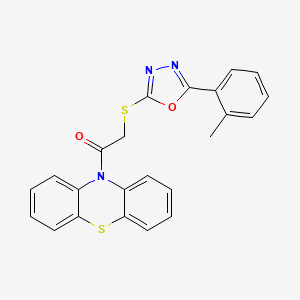
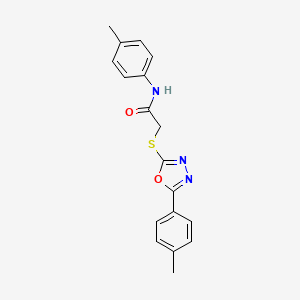
![(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11773298.png)
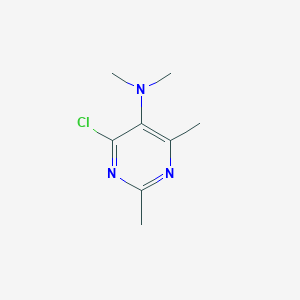
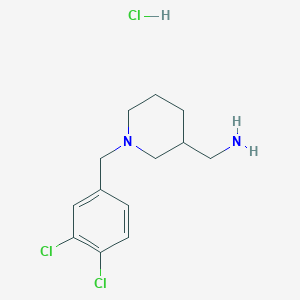
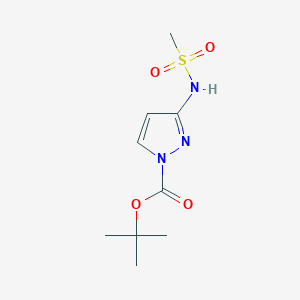

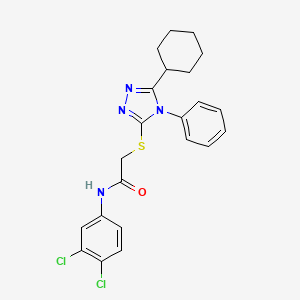
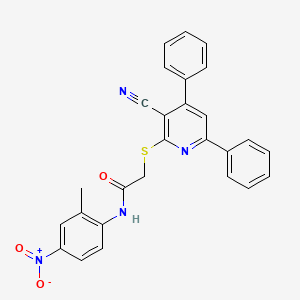
![3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773344.png)

